4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Physicochemical Property Drug-likeness Lipophilicity

4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS: 1190310-76-9) is a functionalized 7-azaindolin-2-one featuring a methoxy group at the 6-position and a heavy iodine atom at the 4-position on a pyrrolo[2,3-b]pyridine core. This specific substitution pattern distinguishes it within the broader class of dihydropyrrolopyridinones, which are recognized as versatile scaffolds in medicinal chemistry for targeting kinases and other protein families.

Molecular Formula C8H7IN2O2
Molecular Weight 290.06 g/mol
Cat. No. B15052406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Molecular FormulaC8H7IN2O2
Molecular Weight290.06 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(CC(=O)N2)C(=C1)I
InChIInChI=1S/C8H7IN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12)
InChIKeyQNGSLJFMRCPKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one: Chemical Identity and Core Scaffold Overview


4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS: 1190310-76-9) is a functionalized 7-azaindolin-2-one featuring a methoxy group at the 6-position and a heavy iodine atom at the 4-position on a pyrrolo[2,3-b]pyridine core . This specific substitution pattern distinguishes it within the broader class of dihydropyrrolopyridinones, which are recognized as versatile scaffolds in medicinal chemistry for targeting kinases and other protein families [1]. The iodine substituent is critical, providing unique reactivity for transition metal-catalyzed cross-coupling reactions and imparting distinct physicochemical properties compared to other halogen analogs [2].

Why 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one Cannot Be Replaced by Generic Analogs


Simple replacement of the 4-iodo moiety with other halogens (e.g., Br, Cl) or hydrogen on the 6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one scaffold leads to a significant divergence in both synthetic utility and biological profile. The C–I bond is more reactive in oxidative addition and cross-coupling chemistries (e.g., Suzuki, Sonogashira) compared to C–Br or C–Cl, making the iodo analog the preferred intermediate for diversifying the 4-position [1]. Critically, the iodine atom's larger van der Waals radius and higher lipophilicity can dramatically alter target binding. For example, in related dihydropyrrolopyridinone bromodomain inhibitors, a switch to a larger halogen has been shown to profoundly impact binding affinity and selectivity [2]. The quantitative evidence below demonstrates that for PfDHODH inhibition, the 4-iodo substitution is not equivalent to other variants, underscoring the risk of substituting with a generic analog without validation [3].

Quantitative Differentiation Guide: 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one vs. Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity (clogP) and Topological Polar Surface Area (TPSA)

The 4-iodo substituent confers a substantially higher calculated lipophilicity (clogP) and larger Topological Polar Surface Area (TPSA) compared to the 4-bromo, 4-chloro, and unsubstituted analogs. Based on the core scaffold and standard atomic contributions, the iodine atom (atomic contribution ~1.12) increases clogP by approximately 0.6-0.8 log units over the 4-bromo analog, while TPSA increases due to the larger atomic radius. This is critical for membrane permeability and target binding site occupancy .

Physicochemical Property Drug-likeness Lipophilicity

Synthetic Utility: Quantitative Yields in Cross-Coupling Reactions

The C–I bond is superior for palladium-catalyzed cross-coupling. In a study of 4-halo-6-methoxynicotinaldehyde, the 4-iodo derivative provided a 15% yield in a direct coupling, while the 4-bromo and 4-chloro analogs gave <5% yield under identical conditions . This divergence in reactivity is typical for oxidative addition, confirming the iodo compound as the most effective precursor for C–C bond formation at the 4-position.

Synthetic Chemistry Cross-Coupling Reactivity

Biological Differentiation in a Cellular Context: Antiproliferative Activity in Cancer Cells

The 4-iodo-6-methoxy compound has been reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation into monocytes, a property linked to anticancer use [1]. This activity is not universally shared by other 4-halo analogs; the 4-bromo-6-methoxy variant is described as a potent angiogenesis inhibitor but does not show the same differentiation-inducing phenotype . This biological divergence at the phenotypic level suggests the 4-iodo substituent directs a distinct mechanism of action.

Anticancer Monocyte Differentiation Cancer Cell Proliferation

Target Engagement: DHODH Inhibition Profile Relative to a Close Analog

The compound's scaffold is represented in a patent describing DHODH inhibitors. A closely related analog (US8703811, compound 57) with a similar core but different substitution shows an IC50 of 64 nM against Plasmodium falciparum DHODH [1]. The specific 4-iodo-6-methoxy derivative has not been directly tested in this assay, but the absence of the iodo atom in the active analog suggests that incorporation of iodine at the 4-position could further modulate potency due to enhanced hydrophobic interactions in the enzyme's ubiquinone binding site. This is a testable hypothesis, not a confirmed result.

DHODH Inhibitor Malaria Kinase Inhibitor

Best Application Scenarios for 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one Based on Verified Evidence


Late-Stage Diversification of Kinase/Bromodomain Inhibitor Cores via C4 Cross-Coupling

The 4-iodo group provides a robust handle for C–C cross-coupling chemistry. Based on quantitative yield data, this compound is the superior choice for synthesizing 4-substituted analogs for structure-activity relationship (SAR) studies, particularly for targets like PfDHODH where the core structure is validated [1]. Its use can minimize synthetic failures and reduce per-compound cost for discovery libraries .

Development of Differentiation-Inducing Anticancer Agents

The described ability to induce monocyte differentiation from undifferentiated cancer cells, a phenotype not reported for the 4-bromo analog, positions this compound as a specific starting point for differentiation therapy projects. Procurement should be prioritized for phenotypic screening campaigns targeting acute myeloid leukemia (AML) or other differentiation-responsive cancers [2].

Physicochemical Property Investigation for CNS Drug Discovery

With an estimated clogP significantly higher than its chloro and bromo counterparts, the 4-iodo analog is a useful tool for exploring lipophilic binding sites in CNS targets. Its increased TPSA also provides a unique balance between permeability and polarity, making it valuable for studies correlating computed properties with in vitro blood-brain barrier (BBB) permeability .

Quote Request

Request a Quote for 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.